2-(4-Methyl-6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl)ethanol
Overview
Description
2-(4-Methyl-6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl)ethanol is a useful research compound. Its molecular formula is C10H14O2S and its molecular weight is 198.28 g/mol. The purity is usually 95%.
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Scientific Research Applications
Fluorescence Properties
A study by Sahu et al. (2014) explored the fluorescence characteristics of thieno[3,2-c]pyrans, including derivatives similar to 2-(4-Methyl-6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl)ethanol. These compounds displayed substituent-dependent fluorescence, with some exhibiting high fluorescence quantum yields and large Stokes shifts, making them potentially useful in fluorescence applications (S. N. Sahu et al., 2014).
Synthesis of Biologically Relevant Scaffolds
Reddy et al. (2015) reported a novel bicyclization method for the synthesis of indeno[2,1-c]pyran and cyclopenta[c]pyran derivatives, starting from compounds structurally related to this compound. These scaffolds are significant in medicinal chemistry due to their biological relevance (B. S. Subba Reddy et al., 2015).
Applications in Organic Synthesis
Mekheimer et al. (1997) described the use of pyranone derivatives, related to the compound , in organic synthesis. These compounds were used to create various 4H-pyrano[3,2-c]pyridines, showcasing the versatility of such compounds in synthetic chemistry (R. Mekheimer et al., 1997).
Anticancer Activity
A study by Hadiyal et al. (2020) focused on the synthesis of 4H-pyran derivatives and their evaluation for anticancer activity. The findings suggest potential applications of these compounds, including those structurally similar to this compound, in developing new anticancer agents (S. Hadiyal et al., 2020).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of the compound “2-(4-Methyl-6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl)ethanol” are currently unknown. This compound belongs to the class of organic compounds known as pyrans . Pyran derivatives have been known to exhibit a broad spectrum of biological and pharmaceutical properties such as anti-biotic, anti-inflammatory, anti-malarial, anti-microbial, anti-viral, anti-diabetic, anti-tumor, herbicidal, insecticidal, etc . .
Mode of Action
It can be inferred from the general properties of pyran derivatives that it might interact with its targets by binding to them and modulating their activity .
Biochemical Pathways
Given the broad spectrum of biological activities associated with pyran derivatives, it can be speculated that multiple pathways might be affected .
Pharmacokinetics
Like other pyran derivatives, it is expected to have good bioavailability .
Result of Action
Given the broad spectrum of biological activities associated with pyran derivatives, it can be speculated that it might have multiple effects at the molecular and cellular level .
Properties
IUPAC Name |
2-(4-methyl-6,7-dihydrothieno[3,2-c]pyran-4-yl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2S/c1-10(4-5-11)8-3-7-13-9(8)2-6-12-10/h3,7,11H,2,4-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTWVZRFJFAVPIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(CCO1)SC=C2)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20640346 | |
Record name | 2-(4-Methyl-6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20640346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898289-60-6 | |
Record name | 2-(4-Methyl-6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20640346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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